molecular formula C11H9N3O2 B1454185 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile CAS No. 916210-71-4

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

Cat. No.: B1454185
CAS No.: 916210-71-4
M. Wt: 215.21 g/mol
InChI Key: WUIGRSIAJLDKLZ-UHFFFAOYSA-N
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Description

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (CAS 916210-71-4) is a chemical compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol . This hydantoin-based scaffold serves as a valuable building block in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents. The hydantoin core is a privileged structure in medicinal chemistry, known for its diverse biological activities . Researchers utilize this benzonitrile-substituted hydantoin derivative as a key intermediate in exploratory studies. Its structural features make it a compound of interest in several areas: - Anticancer Research: Structurally related (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione analogs have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7 and MDA-231 breast cancer cells, as well as A549 and H460 lung cancer cells . Some analogs in this class have demonstrated potent activity, with IC50 values superior to the chemotherapeutic agent 5-fluorouracil . - Hormone Receptor Targeting: Hydantoin derivatives are recognized as a significant scaffold in the development of nonsteroidal androgen receptor antagonists . This research area is critical for advancing treatments for conditions such as prostate cancer, and hydantoin-based compounds have shown excellent antagonistic activity comparable to or even superior to established drugs like enzalutamide . - Enzyme Inhibition: Hydantoin-containing compounds are also investigated for their inhibitory effects on various enzymes. Novel hydantoin derivatives have been designed and synthesized as inhibitors of human carbonic anhydrase isoforms (such as hCA VI, VII, and IX), which are important targets for diseases like epilepsy, obesity, and cancer . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to determine the suitability of this product for their specific application.

Properties

IUPAC Name

3-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12/h2-5H,1H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIGRSIAJLDKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301224684
Record name 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916210-71-4
Record name 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916210-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methyl-2,5-dioxo-4-imidazolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301224684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Condensation of 4-(3-Formylphenyl)benzonitrile with Imidazolidine-2,4-dione

One of the primary and well-documented methods to prepare 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile involves the condensation reaction of a formyl-substituted benzonitrile derivative with imidazolidine-2,4-dione (hydantoin) in the presence of ammonium acetate under acidic conditions.

Procedure:

  • React 4-(3-formylphenyl)benzonitrile (or related formyl derivatives) with imidazolidine-2,4-dione.
  • Use ammonium acetate as a catalyst in acetic acid solvent.
  • Heat the mixture at approximately 393 K (120 °C) for about 10 hours.
  • Upon completion, cool the mixture to room temperature to precipitate the product.
  • Isolate the crude product by filtration, wash with cold water, and dry.
  • Purify by crystallization from a methanol and ethyl acetate mixture (1:1) to obtain yellow crystalline product suitable for further analysis.

Reaction Scheme Summary:

Reagents Conditions Product Yield/Notes
4-(3-formylphenyl)benzonitrile + imidazolidine-2,4-dione + NH4OAc Acetic acid, 393 K, 10 h 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (Z isomer) Crystalline, suitable for X-ray analysis

Research Findings:

  • The product obtained is predominantly the Z isomer, confirmed by X-ray crystallography.
  • The reaction proceeds via formation of an imine intermediate followed by cyclization to the hydantoin ring.
  • The crystalline structure shows planar olefinic bonds and typical bond distances consistent with hydantoin derivatives.

Advanced Hydantoin Derivative Syntheses Involving Lithiation and Cyclization

Recent research on hydantoin analogues with various aromatic substituents has employed multi-step syntheses involving lithiation, hydroxyalkylation, and oxidation steps.

Highlights:

  • Starting from alkylated anilines, cyclization with isothiocyanates forms thiohydantoins.
  • Lithiation with lithium bis(trimethylsilyl)amide at −78 °C followed by paraformaldehyde addition yields diastereomeric hydantoin derivatives.
  • Oxidation using sodium periodate and catalytic ruthenium chloride converts thiohydantoins to hydantoins.
  • These methods yield hydantoin derivatives with high purity and good yields (typically 40–80%).

Table: Representative Yields of Hydantoin Derivatives

Step Yield (%) Notes
Alkylation of anilines 20–88 Variable depending on substrate
Cyclization with isothiocyanate 72–76 Racemic mixtures
Lithiation and hydroxyalkylation 69–81 Diastereomeric mixtures
Oxidation to hydantoin 76–80 High yield, catalytic ruthenium chloride
Demethylation (if applicable) 40–78 Using boron tribromide

Relevance:

  • These procedures demonstrate robust synthetic pathways for hydantoin derivatives with aromatic substituents.
  • The methodology can be adapted for preparing 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile analogues or derivatives with similar substitution patterns.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents/Conditions Product/Notes Reference
1 4-(3-formylphenyl)benzonitrile + imidazolidine-2,4-dione + NH4OAc Acetic acid, 393 K, 10 h 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (Z isomer), crystallized
2 Ethyl 1,3-dioxoisoindoline-2-carboxylate + 1-aminohydantoin hydrochloride + K2CO3 NMP, 100 °C, 20 h Potassium hydantoin salts, intermediates for alkylation
3 3-bromo-5-fluoro-benzotrifluoride + 4-methylimidazole + strong base Sodium hydride, NMP, Pd-catalysis Methyl-substituted imidazole aromatic derivatives
4 Alkylated anilines + isothiocyanates + lithium bis(trimethylsilyl)amide + paraformaldehyde + NaIO4/RuCl3 Multiple steps, low temperature lithiation, oxidation Hydantoin derivatives with aromatic substituents

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrile group to form amines.

    Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Effects on Polarity :

    • Derivatives with aromatic substituents (e.g., Compound 186 ) exhibit shorter UPLC retention times (1.59 min) due to moderate polarity . In contrast, bulky lipophilic groups (e.g., adamantyl in Compound 198 ) increase retention time (1.92 min) .
    • Fluorinated analogs (e.g., Compound 35 , 41 ) leverage fluorine's electronegativity for improved metabolic stability and target binding .
  • Synthetic Feasibility :

    • High yields (>65%) are observed in derivatives with alkyl/aryl ketone substituents (e.g., Compound 197 : 89% yield) , while fluorinated or nitro-containing analogs (e.g., Compound 35 : 10% yield) face challenges in synthesis .

NMR and Spectroscopic Trends

  • ¹H NMR Shifts :

    • Protons adjacent to electron-withdrawing groups (e.g., carbonyl in Compound 186 ) resonate downfield (δ 9.23 ppm for NH) .
    • Fluorinated derivatives (e.g., Compound 41 ) show complex splitting patterns due to diastereomerism and fluorine coupling .
  • ¹³C NMR and Fluorine Effects :

    • Carbonyl carbons in the hydantoin core resonate between δ 170–200 ppm .
    • Fluorine substituents induce characteristic splitting in ¹³C spectra (e.g., Compound 35 : δ 165.1 ppm with ¹JCF = 251.7 Hz) .

Biological Activity

3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzonitrile moiety linked to an imidazolidine derivative. Its structure can be represented as follows:

CnHmNxOy\text{C}_n\text{H}_m\text{N}_x\text{O}_y

where specific values for nn, mm, xx, and yy depend on the precise molecular formula derived from its synthesis.

Research indicates that 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile may exert its biological effects through several mechanisms:

  • Tyrosinase Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme critical in melanin production. This inhibition could be beneficial in treating hyperpigmentation disorders .
  • Antioxidant Activity : Studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress .
  • Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines, suggesting a role in cancer therapy .

Tyrosinase Inhibition Assays

The efficacy of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile as a tyrosinase inhibitor was evaluated using mushroom tyrosinase assays. The results are summarized in the following table:

CompoundIC50 (µM)Comparison to Kojic Acid
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile1.1222-fold stronger
Kojic Acid24.09-

This data indicates that the compound is significantly more effective than the standard inhibitor kojic acid, making it a promising candidate for further development in skin-related therapies.

Antioxidant Activity

The antioxidant capacity was measured using DPPH and ABTS assays. The results indicated that the compound demonstrated significant free radical scavenging activity, comparable to known antioxidants.

Assay TypeEC50 (µM)Comparison
DPPH15.6Similar to Ascorbic Acid
ABTS12.8Comparable to Trolox

Case Studies

  • In Vivo Studies : In murine models, administration of 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile resulted in reduced melanin content in skin tissues, supporting its application in treating hyperpigmentation .
  • Cytotoxicity Testing : In vitro studies on B16F10 melanoma cells showed that concentrations up to 20 µM did not exhibit cytotoxicity after 48 hours, indicating a favorable safety profile for potential therapeutic use .

Q & A

Basic: What are the common synthetic routes for preparing 3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile and its derivatives?

Answer:
The compound and its derivatives are typically synthesized via nucleophilic substitution reactions. General Method B (detailed in multiple studies) involves reacting the parent hydantoin derivative (4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile) with halogenated electrophiles (e.g., bromoketones or bromoesters) in the presence of a base such as NaH in DMF . For example:

  • Reaction with 3-chloro-1-(4-fluorophenyl)propan-1-one yields a fluorophenyl-substituted derivative (yield: 10%) .
  • Use of 2-bromo-1-cyclohexylethan-1-one produces a cyclohexyl-substituted analog (yield: 89%) .

Key Considerations:

  • Optimize stoichiometry (typically 1:1.1 ratio of hydantoin to electrophile).
  • Purify via flash chromatography (e.g., EtOAc/petrol gradients) .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • 1H/13C NMR: Assign signals for imidazolidinone protons (e.g., NH at δ ~9.0 ppm), aromatic protons, and substituents (e.g., methyl groups at δ ~1.6 ppm). Overlapping signals (e.g., water peaks in DMSO-d6) may require deuterated solvent adjustments .
  • UPLC-MS: Confirm molecular ions (e.g., m/z 366 [M+H]+ for fluorophenyl derivatives) and purity (>90%) .
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., monoclinic C2/c space group for crystal structures) .

Advanced: How can substituent modifications enhance antimycobacterial activity?

Answer:
Derivatives with electron-withdrawing groups (e.g., trifluoromethyl, fluorine) show improved MIC values against M. tuberculosis H37Rv:

  • 4-Fluoro-3-(trifluoromethyl)phenyl substitution reduces MIC to 0.205 µM (cf. parent compound: >10 µM) .
  • Adamantyl groups improve lipophilicity and target engagement (MIC: 0.220 µM) .

Methodological Steps:

Screen substituents using Resazurin reduction assays .

Prioritize bulky, hydrophobic groups to enhance DprE1 inhibition .

Advanced: How are diastereoisomeric mixtures addressed during synthesis?

Answer:
Diastereoisomers (e.g., from 5,7-difluoroindanone derivatives) produce complex NMR spectra. Strategies include:

  • Chromatographic Separation: Use reverse-phase HPLC to isolate isomers .
  • Crystallization: Leverage differential solubility (e.g., in EtOAc/hexane) .
  • Dynamic NMR: Analyze temperature-dependent splitting to assign stereochemistry .

Methodological: How is MIC determination performed for antimycobacterial derivatives?

Answer:

  • Resazurin Assay Protocol:
    • Culture M. tuberculosis H37Rv in Middlebrook 7H9-ADC broth.
    • Dilute compounds in 2-fold serial dilutions (0.1–50 µM).
    • Incubate for 7 days at 37°C.
    • Add Resazurin (0.01% w/v); fluorescence (λex 560 nm, λem 590 nm) indicates viability .
  • Controls: Use isoniazid (MIC = 1.8 µM) as a positive control .

Structural Analysis: How is X-ray crystallography applied to confirm molecular geometry?

Answer:

  • Crystal Growth: Dissolve compound in DMSO/EtOH (1:1), evaporate slowly at 4°C .
  • Data Collection: Use CuKα radiation (λ = 1.54178 Å) at 90 K.
  • Refinement: Resolve hydrogen bonds (e.g., N–H···O interactions) with SHELX-97 .

Data Analysis: How are overlapping NMR signals resolved?

Answer:

  • Solvent Selection: Use DMSO-d6 for NH proton visibility; avoid H2O contamination .
  • 2D NMR: HSQC and HMBC correlate 1H/13C signals (e.g., assign imidazolidinone carbonyls at δ ~174 ppm) .
  • Decoupling Experiments: Suppress coupling in multiplet regions (e.g., δ 3.27–3.36 ppm) .

Advanced: What strategies optimize yield in halogen-substituted derivatives?

Answer:

  • Electrophile Reactivity: Use activated bromides (e.g., phenacyl bromides > alkyl bromides) .
  • Base Selection: NaH in DMF outperforms K2CO3 in polar aprotic solvents .
  • Reaction Time: Extend to 72 hours for sterically hindered substrates (e.g., adamantyl derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-(4-Methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile

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